Ethyl 2-Fluoro-4-iodobenzoate

Overview

Description

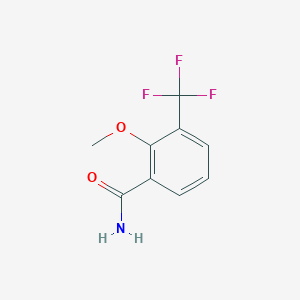

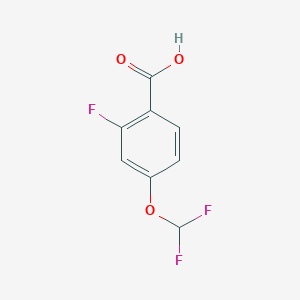

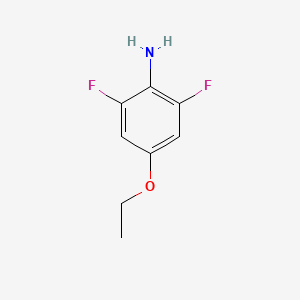

Ethyl 2-Fluoro-4-iodobenzoate is a chemical compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 . It is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of Ethyl 2-Fluoro-4-iodobenzoate involves the use of copper (I) iodide and triethylamine at ambient temperature . The yield of the reaction varies, with reported yields of 69% and 78% .Molecular Structure Analysis

The InChI code for Ethyl 2-Fluoro-4-iodobenzoate is 1S/C9H8FIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

Ethyl 2-Fluoro-4-iodobenzoate is a liquid at room temperature . It has a density of 1.728±0.06 g/cm3 . The compound is soluble, with a solubility of 0.0693 mg/ml .Scientific Research Applications

Synthetic Chemistry Applications : Zhao Haoyu, Zhang Qimeng, and J. Tao (2010) discussed the synthesis of 2-fluoro-6-iodobenzoic acid, highlighting its low production costs, mild reaction conditions, and scalability for commercial production, which are applicable to the synthesis of related compounds like Ethyl 2-Fluoro-4-iodobenzoate (Zhao, Zhang & Tao, 2010).

Crystallography and Material Science : M. A. Bondarenko and S. A Adonin (2021) explored the formation of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes, demonstrating the potential for similar compounds in materials science and crystallography (Bondarenko & Adonin, 2021).

Organic Electronics : L. Tan, Huanyu Zhou, et al. (2016) investigated the use of 4-iodobenzoic acid in modifying PEDOT:PSS for organic solar cells, indicating potential applications in enhancing the efficiency of solar energy devices (Tan, Zhou, et al., 2016).

Enzymatic Reactions and Biochemistry : Jordan T Froese, M. Endoma-Arias, and T. Hudlický (2014) studied the metabolism of 2-iodobenzoate esters by toluene dioxygenase, demonstrating the relevance of such compounds in biochemical studies involving enzymatic reactions (Froese, Endoma-Arias & Hudlický, 2014).

Fluorescence Studies and Luminescent Materials : J. Monteiro, A. Bettencourt-Dias, et al. (2015) examined how different halogenobenzoate ligands, including 4-iodobenzoate, affect the luminescent properties of lanthanide complexes. This research could guide the design of new luminescent materials (Monteiro, Bettencourt-Dias, et al., 2015).

Medicinal Chemistry : In the field of medicinal chemistry, compounds like Ethyl 2-Fluoro-4-iodobenzoate can serve as intermediates or reactants for synthesizing various therapeutic agents, as shown by several studies on related compounds.

Safety And Hazards

Ethyl 2-Fluoro-4-iodobenzoate is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/clothing/eye protection/face protection, and specific measures to take if swallowed, on skin, or in eyes .

properties

IUPAC Name |

ethyl 2-fluoro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUWYQWFYLDBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596039 | |

| Record name | Ethyl 2-fluoro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Fluoro-4-iodobenzoate | |

CAS RN |

205750-82-9 | |

| Record name | Ethyl 2-fluoro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.